molecular formula C9H9NO3 B1273628 2-(2-Formylphenoxy)acetamide CAS No. 24590-06-5

2-(2-Formylphenoxy)acetamide

Cat. No. B1273628
CAS RN: 24590-06-5
M. Wt: 179.17 g/mol
InChI Key: JSODEWAZLVCBBV-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)acetamide (2FPA) is a synthetic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. 2FPA has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple and cost-effective.

Scientific Research Applications

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, was produced via chemoselective monoacetylation of 2-aminophenol using immobilized lipase. Vinyl acetate emerged as the best acyl donor, and the reaction followed a ternary complex model, leading to a kinetically controlled synthesis (Magadum & Yadav, 2018).

Anticancer and Anti-Inflammatory Agents

Novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and demonstrated potential as anticancer, anti-inflammatory, and analgesic agents. Compound 3c, in particular, showed promising activities in these areas, highlighting its potential for therapeutic development (Rani et al., 2014).

Agricultural and Pest Control Applications

Insecticidal Agents

N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and exhibited significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds, specifically 12, 6b, and 6c, showed excellent results, indicating their potential as effective insecticidal agents (Rashid et al., 2021).

Chemical Synthesis and Characterization

Synthesis of Derivatives

Various 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as primary compounds. Their structures were confirmed through elemental analysis and spectroscopic techniques, showcasing the versatility of 2-(2-Formylphenoxy)acetamide in the synthesis of novel chemical compounds (Man-li, 2008).

Photocatalytic Applications

Photocatalytic Degradation of Pharmaceuticals

The photocatalytic degradation of acetaminophen, an analgesic drug, was investigated using TiO2 nanoparticles under UV and sunlight irradiation. This study demonstrated the potential of this compound in environmental applications, particularly in the degradation of pharmaceutical compounds in water sources (Jallouli et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(2-Formylphenoxy)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to have a good binding affinity for the SARS-CoV-2 target protein 6NUS, with a binding affinity score of -6.73 kcal/mol . This interaction suggests its potential as an antiviral agent. Additionally, the compound’s structure, confirmed by X-ray diffraction analysis, reveals that it crystallizes in the monoclinic system with the centrosymmetric space group P21/n .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Molecular docking studies have indicated its potential antiviral properties, suggesting that it can modulate cellular responses to viral infections . Furthermore, its interaction with specific proteins may lead to changes in cellular functions, highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s binding affinity for the SARS-CoV-2 target protein 6NUS suggests that it may inhibit viral replication by interfering with the virus’s ability to bind to host cells . Additionally, its structure allows for potential enzyme inhibition or activation, which can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation have been analyzed using spectroscopic techniques and Density Functional Theory (DFT) calculations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that while the compound has potential therapeutic benefits at lower doses, higher doses may lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for its detoxification and excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its role in cellular processes and therapeutic applications.

properties

IUPAC Name

2-(2-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(12)6-13-8-4-2-1-3-7(8)5-11/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSODEWAZLVCBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374696
Record name 2-(2-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24590-06-5
Record name 2-(2-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24590-06-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2-(2-Formylphenoxy)acetamide?

A1: this compound has the molecular formula C9H9NO3. [, ] It crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n. [, ] Spectroscopic techniques like DFT have been used to characterize the compound. [, ]

Q2: How does this compound interact with SARS-CoV-2, and what is its potential mechanism of action?

A2: Molecular docking studies suggest that this compound exhibits a good binding affinity for the SARS-CoV-2 main protease (Mpro), specifically the target protein 6NUS. [, ] While the specific interactions and downstream effects require further investigation, this binding affinity suggests its potential as an antiviral agent against SARS-CoV-2.

Q3: What computational chemistry methods were employed to study this compound?

A3: Density Functional Theory (DFT) calculations were utilized to investigate various aspects of the compound, including optimized structure, stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP). [, ]

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